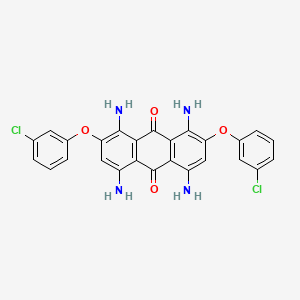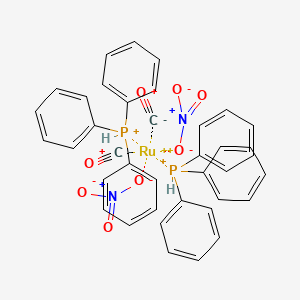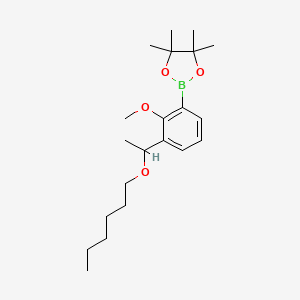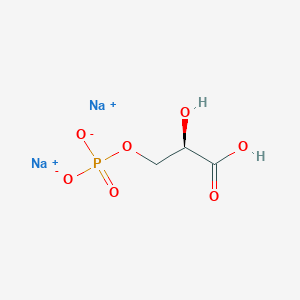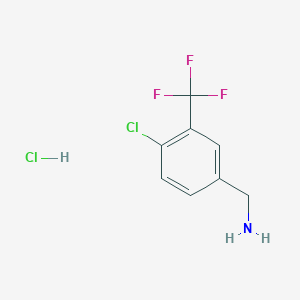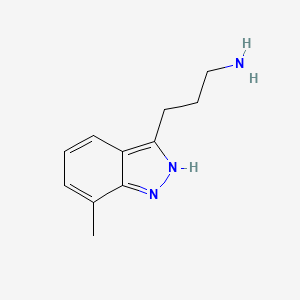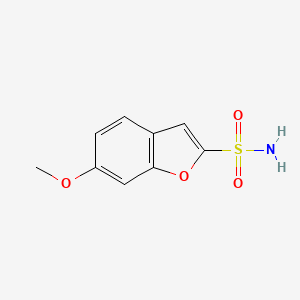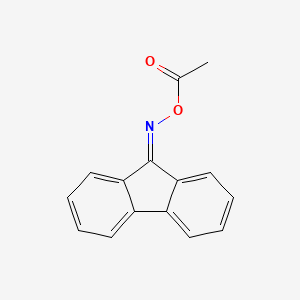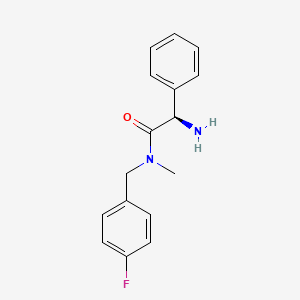
(R)-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide is a chiral compound with potential applications in medicinal chemistry. It features a fluorobenzyl group, which can influence its biological activity and pharmacokinetic properties. This compound is of interest due to its potential use in drug development and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-2-phenylacetic acid, 4-fluorobenzyl chloride, and N-methylamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
®-2-Amino-N-benzyl-N-methyl-2-phenylacetamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
®-2-Amino-N-(4-chlorobenzyl)-N-methyl-2-phenylacetamide: Contains a chlorine atom instead of fluorine, potentially altering its biological activity.
®-2-Amino-N-(4-methylbenzyl)-N-methyl-2-phenylacetamide: Features a methyl group instead of fluorine, affecting its chemical reactivity and interactions.
Uniqueness: The presence of the fluorobenzyl group in ®-2-Amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide imparts unique properties, such as increased lipophilicity and potential for enhanced receptor binding affinity, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H17FN2O |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C16H17FN2O/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13/h2-10,15H,11,18H2,1H3/t15-/m1/s1 |
InChI Key |
MMESQDYAUPPESO-OAHLLOKOSA-N |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


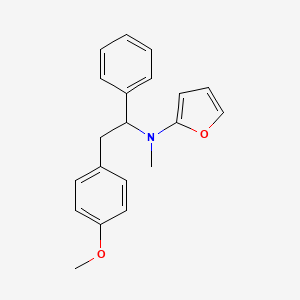
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
